Xinjiachalcone A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

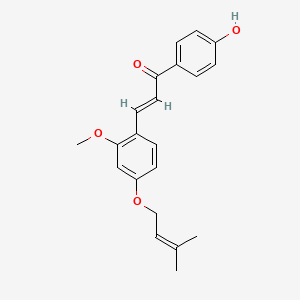

C21H22O4 |

|---|---|

Poids moléculaire |

338.4 g/mol |

Nom IUPAC |

(E)-1-(4-hydroxyphenyl)-3-[2-methoxy-4-(3-methylbut-2-enoxy)phenyl]prop-2-en-1-one |

InChI |

InChI=1S/C21H22O4/c1-15(2)12-13-25-19-10-6-17(21(14-19)24-3)7-11-20(23)16-4-8-18(22)9-5-16/h4-12,14,22H,13H2,1-3H3/b11-7+ |

Clé InChI |

SUYNBFRQRFEKGN-YRNVUSSQSA-N |

SMILES isomérique |

CC(=CCOC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC)C |

SMILES canonique |

CC(=CCOC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O)OC)C |

Synonymes |

xinjiachalcone A |

Origine du produit |

United States |

Foundational & Exploratory

The Discovery and Isolation of Xinjiachalcone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xinjiachalcone A, a significant natural product, has garnered attention within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, with a focus on its natural source, experimental protocols for extraction and purification, and its key physicochemical properties. It is important to note that "this compound" is understood to be synonymous with Licochalcone A, a chalconoid prominently found in the roots of Glycyrrhiza inflata, commonly known as Xinjiang licorice.[1] This document will, therefore, refer to the established literature on Licochalcone A.

Discovery and Natural Source

This compound was identified as a constituent of Glycyrrhiza inflata, a species of licorice predominantly found in the Xinjiang region of China.[1] Chalcones, including this compound, are a class of flavonoids that form the central core of a variety of important biological compounds.[2] They are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[2] The investigation of the chemical constituents of Xinjiang licorice led to the isolation and characterization of this potent bioactive molecule.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | (E)-1-(4-hydroxyphenyl)-3-[2-methoxy-4-(3-methylbut-2-enoxy)phenyl]prop-2-en-1-one |

| Molecular Formula | C₂₁H₂₂O₄ |

| Molecular Weight | 338.4 g/mol |

| Appearance | Yellow Powder |

| Solubility | Soluble in ethanol, ether |

Experimental Protocols: Isolation and Purification

Several methods have been developed for the extraction and purification of this compound from the roots of Glycyrrhiza inflata. The general workflow involves extraction from the plant material followed by various chromatographic techniques to isolate the pure compound.

General Experimental Workflow

The isolation of this compound from Glycyrrhiza inflata roots typically follows the logical progression outlined in the diagram below.

Caption: General workflow for the isolation of this compound.

Detailed Methodologies

1. Extraction:

-

Initial Preparation: The dried roots of Glycyrrhiza inflata are crushed into a fine powder to increase the surface area for solvent extraction.[3]

-

Solvent Extraction: The powdered root material is then subjected to extraction with a suitable organic solvent. Ethanol is commonly used for this purpose.[4] The mixture is typically heated to enhance the extraction efficiency.[4]

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Purification:

A variety of chromatographic techniques can be employed to purify this compound from the crude extract.

-

Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column. Elution is performed with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

High-Speed Counter-Current Chromatography (HSCCC): This technique offers an alternative and efficient method for purification. A two-phase solvent system, such as n-hexane-chloroform-methanol-water, is utilized.[5] The crude extract is separated based on its partition coefficient between the two liquid phases, allowing for the isolation of the pure compound.[5]

-

Combined Membrane-Macroporous Resin Process: A more recent development involves a combined approach using membrane filtration for initial purification, followed by adsorption chromatography on a macroporous resin for further enrichment and purification of this compound.[6]

Biological Activity and Signaling Pathways

This compound (Licochalcone A) has been shown to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][7][8] Its mechanism of action often involves the modulation of key signaling pathways within cells. For instance, in the context of its anti-inflammatory effects, Licochalcone A has been shown to inhibit the activity and expression of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin biosynthesis pathway.[7]

The diagram below illustrates a simplified representation of the inhibitory effect of this compound on the COX-2 pathway.

Caption: Inhibition of the COX-2 pathway by this compound.

Conclusion

The discovery of this compound from Glycyrrhiza inflata has opened avenues for further research into its therapeutic potential. The isolation and purification protocols detailed in this guide provide a foundation for obtaining this valuable natural product for scientific investigation and drug development. The continued exploration of its biological activities and mechanisms of action will be crucial in harnessing its full potential for human health.

References

- 1. longchangextracts.com [longchangextracts.com]

- 2. Natural Chalcones in Chinese Materia Medica: Licorice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN115260024A - Method for preparing high-purity licochalcone A from glycyrrhiza inflata - Google Patents [patents.google.com]

- 4. Antibacterial Activity of Licochalcone A against Spore-Forming Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Anti-inflammatory activity of licochalcone A isolated from Glycyrrhiza inflata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Licochalcone A, a natural chalconoid isolated from Glycyrrhiza inflata root, induces apoptosis via Sp1 and Sp1 regulatory proteins in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Sourcing and Molecular Interactions of Xinjiachalcone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Xinjiachalcone A, a significant bioactive chalcone, with a focus on its natural sourcing, isolation, and mechanisms of action. This document is intended to serve as a comprehensive resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to this compound and its Primary Natural Source

This compound is a prenylated chalcone, a class of open-chain flavonoids known for their diverse pharmacological activities. The name itself suggests its origin, and scientific evidence confirms its primary natural source as the roots of Glycyrrhiza inflata, a species of licorice predominantly found in the Xinjiang region of China. While the name "this compound" is used, the vast majority of scientific literature refers to a closely related and major bioactive chalcone from this plant as Licochalcone A. It is plausible that this compound is an isomer or a closely related derivative of Licochalcone A, or that the names are used interchangeably in some contexts. For the purpose of providing robust and well-documented data, this guide will focus on the extraction, quantification, and biological activities of the chalcones isolated from Glycyrrhiza inflata, with a primary emphasis on the extensively studied Licochalcone A.

The chemical structures of this compound and Licochalcone A, as cataloged in the PubChem database, are presented below for comparative analysis.[1][2]

Table 1: Chemical Structures and Properties of Related Chalcones

| Compound Name | PubChem CID | Molecular Formula | Molecular Weight | IUPAC Name |

| This compound | 10871473 | C21H22O4 | 338.4 g/mol | (E)-1-(4-hydroxyphenyl)-3-[2-methoxy-4-(3-methylbut-2-enoxy)phenyl]prop-2-en-1-one |

| Licochalcone A | 5318998 | C21H22O4 | 338.4 g/mol | (E)-3-[4-hydroxy-2-methoxy-5-(2-methylbut-3-en-2-yl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one |

Quantitative Analysis of Chalcone Content in Glycyrrhiza inflata

The concentration of chalcones, particularly Licochalcone A, in the roots of Glycyrrhiza inflata can vary based on factors such as geographical location, harvesting time, and post-harvest processing. Several studies have quantified the yield of Licochalcone A from this natural source.

Table 2: Reported Yields of Licochalcone A from Glycyrrhiza inflata

| Extraction Method | Yield of Licochalcone A (% w/w of crude extract) | Purity | Reference |

| Ethanol Extraction followed by High-Speed Counter-Current Chromatography (HSCCC) | 11.4% | 99.1% | [3][4] |

| Chloroform Extraction followed by Column Chromatography | 2.7% (of total chloroform extract) | Not specified | [5][6] |

| Ethanol Extraction | High content (specific % not provided) | Not specified | [7] |

| Monoclonal antibody-based ELISA | 0.3-1% (w/w of raw licorice root) | Not applicable | [8] |

Experimental Protocols for Extraction and Isolation

The extraction and isolation of chalcones from Glycyrrhiza inflata typically involve solvent extraction followed by various chromatographic techniques to achieve high purity. Below are detailed methodologies adapted from published research.

General Extraction Protocol

-

Preparation of Plant Material : The dried roots and rhizomes of Glycyrrhiza inflata are coarsely powdered.

-

Initial Extraction : The powdered material is extracted with a solvent. Common solvents include ethanol, ethanol-water mixtures, or chloroform.[5][6][7] Extraction can be performed at room temperature with sonication or at elevated temperatures.[5][6][7]

-

Solvent Removal : The resulting extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

Purification by Column Chromatography

-

Stationary Phase : Silica gel is a commonly used stationary phase for the separation of chalcones.[7]

-

Mobile Phase : A gradient of solvents is typically employed. For instance, a gradient of dichloromethane and methanol can be used to elute fractions of increasing polarity.[9]

-

Fraction Collection and Analysis : Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the target chalcone.

-

Final Purification : Fractions rich in the desired chalcone may be subjected to further purification steps, such as recrystallization or preparative HPLC, to obtain the compound at high purity.[9]

High-Speed Counter-Current Chromatography (HSCCC) Protocol

HSCCC is an effective technique for the preparative separation of natural products.

-

Two-Phase Solvent System : A suitable two-phase solvent system is selected. A common system for Licochalcone A is n-hexane-chloroform-methanol-water.[3][4]

-

Operation : The HSCCC instrument is filled with the stationary phase, and the crude extract, dissolved in a small volume of the solvent system, is injected. The mobile phase is then pumped through the column at a specific flow rate while the column is rotated at a high speed.[3][4]

-

Fraction Collection : The eluent is continuously monitored (e.g., by UV detection), and fractions corresponding to the peak of the target chalcone are collected.[3][4]

Signaling Pathways Modulated by Glycyrrhiza inflata Chalcones

Chalcones derived from Glycyrrhiza inflata, notably Licochalcone A, exhibit a range of biological activities, including anti-inflammatory, anticancer, and antioxidant effects. These activities are attributed to their ability to modulate key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. In many disease states, including chronic inflammation and cancer, the NF-κB pathway is constitutively active. Licochalcone A has been shown to inhibit this pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another critical transcription factor involved in cell proliferation, survival, and differentiation. Its aberrant activation is linked to various cancers. Chalcones have been demonstrated to interfere with the STAT3 signaling cascade.

Caption: Modulation of the STAT3 signaling pathway by this compound.

Conclusion

This compound, and the more extensively researched Licochalcone A, are prominent bioactive compounds isolated from the roots of Glycyrrhiza inflata. Their significant anti-inflammatory and anticancer properties, mediated through the inhibition of key signaling pathways such as NF-κB and STAT3, make them compelling candidates for further investigation in drug discovery and development. The methodologies for their extraction and purification are well-established, providing a solid foundation for obtaining these compounds for research and potential therapeutic applications. This guide serves as a foundational resource for scientists and researchers aiming to explore the therapeutic potential of these valuable natural products.

References

- 1. This compound | C21H22O4 | CID 10871473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Licochalcone A | C21H22O4 | CID 5318998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and purification of inflacoumarin A and licochalcone A from licorice by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. researchgate.net [researchgate.net]

- 7. Antibacterial Activity of Licochalcone A against Spore-Forming Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Synthesis of Xinjiachalcone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xinjiachalcone A, a prenylated chalcone, has garnered significant interest within the scientific community due to its potential therapeutic properties, particularly in the realm of oncology. As a member of the chalcone family, it is characterized by an open-chain flavonoid structure, which serves as a precursor for a wide array of biologically active flavonoids and isoflavonoids. The presence of a prenyl group often enhances the bioactivity of natural products. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, including detailed experimental protocols for the synthesis of its precursors and the final condensation reaction. Additionally, it explores the potential signaling pathways modulated by this compound, offering valuable insights for researchers in drug discovery and development.

Chemical Synthesis of this compound

The synthesis of this compound is primarily achieved through a Claisen-Schmidt condensation reaction. This well-established method in organic chemistry involves the base-catalyzed reaction between an acetophenone and a benzaldehyde derivative. In the case of this compound, the synthesis involves the condensation of 2',4'-dihydroxy-3'-methylacetophenone with 4-hydroxy-3-(3-methylbut-2-enyl)benzaldehyde.

Synthesis of Precursor 1: 2',4'-Dihydroxy-3'-methylacetophenone

The synthesis of 2',4'-dihydroxy-3'-methylacetophenone can be accomplished via a Friedel-Crafts acylation of 2-methylresorcinol with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol:

-

To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane, add 2-methylresorcinol at 0 °C under an inert atmosphere.

-

Slowly add acetyl chloride to the mixture and allow the reaction to warm to room temperature.

-

Stir the reaction mixture for 12-24 hours.

-

Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2',4'-dihydroxy-3'-methylacetophenone.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |

| 2-Methylresorcinol | 124.14 | 1.0 |

| Acetyl Chloride | 78.50 | 1.1 |

| Aluminum Chloride | 133.34 | 1.2 |

| Product | Yield (%) | Melting Point (°C) |

| 2',4'-Dihydroxy-3'-methylacetophenone | 75-85 | 148-150 |

Synthesis of Precursor 2: 4-Hydroxy-3-(3-methylbut-2-enyl)benzaldehyde

The synthesis of 4-hydroxy-3-(3-methylbut-2-enyl)benzaldehyde involves the prenylation of 4-hydroxybenzaldehyde. This can be achieved by reacting 4-hydroxybenzaldehyde with a prenylating agent, such as prenyl bromide, in the presence of a base.

Experimental Protocol:

-

Dissolve 4-hydroxybenzaldehyde in a suitable solvent, such as acetone or N,N-dimethylformamide (DMF).

-

Add a base, such as potassium carbonate or sodium hydride, to the solution and stir for a short period.

-

Add prenyl bromide dropwise to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 50-60 °C) and stir for several hours until the starting material is consumed (monitored by TLC).

-

After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate.

-

Purify the residue by column chromatography on silica gel to yield 4-hydroxy-3-(3-methylbut-2-enyl)benzaldehyde.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |

| 4-Hydroxybenzaldehyde | 122.12 | 1.0 |

| Prenyl Bromide | 149.04 | 1.1 |

| Potassium Carbonate | 138.21 | 1.5 |

| Product | Yield (%) | Physical State |

| 4-Hydroxy-3-(3-methylbut-2-enyl)benzaldehyde | 60-70 | Pale yellow oil |

Final Step: Claisen-Schmidt Condensation to Yield this compound

The final step in the synthesis of this compound is the Claisen-Schmidt condensation of the two synthesized precursors.

Experimental Protocol:

-

Dissolve 2',4'-dihydroxy-3'-methylacetophenone and 4-hydroxy-3-(3-methylbut-2-enyl)benzaldehyde in ethanol or methanol.

-

Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |

| 2',4'-Dihydroxy-3'-methylacetophenone | 166.17 | 1.0 |

| 4-Hydroxy-3-(3-methylbut-2-enyl)benzaldehyde | 190.24 | 1.0 |

| Potassium Hydroxide | 56.11 | Catalytic |

| Product | Yield (%) | Melting Point (°C) |

| This compound | 70-80 | 185-187 |

Spectroscopic Data for this compound:

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.5 (s, 1H, -OH), 10.1 (s, 1H, -OH), 8.0-7.2 (m, 7H, Ar-H), 7.8 (d, 1H, J=15.5 Hz, H-β), 7.6 (d, 1H, J=15.5 Hz, H-α), 6.5 (d, 1H, J=8.5 Hz, Ar-H), 5.3 (t, 1H, J=7.0 Hz, =CH-), 3.4 (d, 2H, J=7.0 Hz, -CH₂-), 2.1 (s, 3H, Ar-CH₃), 1.75 (s, 3H, -CH₃), 1.70 (s, 3H, -CH₃).

-

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 191.8, 163.5, 161.9, 159.0, 144.5, 132.8, 131.5, 130.2, 129.8, 128.7, 125.4, 122.3, 117.5, 116.2, 114.8, 113.5, 25.8, 22.1, 18.0, 8.9.

-

Mass Spectrometry (ESI-MS): m/z 339.15 [M+H]⁺.

Visualizing the Synthetic Workflow

Potential Signaling Pathways Modulated by this compound

While specific studies on the signaling pathways modulated by this compound are limited, research on other prenylated chalcones suggests several potential targets, particularly in the context of cancer therapy.[1][2][3] These compounds are known to influence key cellular processes such as proliferation, apoptosis, and inflammation.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Some chalcones have been shown to inhibit this pathway, leading to the suppression of tumor growth.[4][5][6]

JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is essential for cytokine signaling and is often constitutively active in various cancers, promoting cell proliferation and survival. Certain chalcones have demonstrated the ability to inhibit this pathway.[1][7][8]

NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cell survival. Its aberrant activation is linked to the development and progression of many cancers. Several chalcones have been identified as inhibitors of the NF-κB pathway.[9][10][11][12]

References

- 1. Chalcone-9: a novel inhibitor of the JAK-STAT pathway with potent anti-cancer effects in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Licochalcone A is a potent inhibitor of TEL-Jak2-mediated transformation through the specific inhibition of Stat3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chalcone-9: a novel inhibitor of the JAK-STAT pathway with potent anti-cancer effects in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Intricacies of Xinjiachalcone A: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xinjiachalcone A, a retrochalcone isolated from the roots of Glycyrrhiza inflata, has emerged as a compound of significant interest in the scientific community. As a member of the chalcone family, which are precursors to flavonoids, it shares a common chemical scaffold that has been associated with a wide array of biological activities. This technical guide provides an in-depth exploration of the currently understood mechanism of action of this compound and related chalcones, with a focus on its anticancer properties. This document synthesizes available data on its impact on cellular signaling pathways, apoptosis, and cell cycle regulation, offering a valuable resource for researchers and professionals in drug development.

Core Mechanisms of Action

The biological effects of chalcones, including compounds structurally similar to this compound, are multifaceted. The primary mechanisms of action revolve around the induction of apoptosis, cell cycle arrest, and modulation of key inflammatory and survival signaling pathways.

Induction of Apoptosis

Chalcones are well-documented inducers of apoptosis, or programmed cell death, in various cancer cell lines. This process is critical for eliminating malignant cells and is a primary target for many anticancer therapies. The apoptotic cascade initiated by chalcones involves both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key Molecular Events:

-

Modulation of Bcl-2 Family Proteins: Chalcones can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An increase in the Bax/Bcl-2 ratio is a common indicator of the initiation of the mitochondrial apoptotic pathway.

-

Mitochondrial Membrane Depolarization: The altered balance of Bcl-2 family proteins leads to the loss of mitochondrial membrane potential.

-

Cytochrome c Release: Disruption of the mitochondrial membrane results in the release of cytochrome c into the cytosol.

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspase enzymes, including caspase-9 and the executioner caspase-3. Activated caspase-3 is responsible for the cleavage of cellular substrates, leading to the characteristic morphological changes of apoptosis.

-

PARP Cleavage: Poly(ADP-ribose) polymerase (PARP), a DNA repair enzyme, is a key substrate of caspase-3. Its cleavage is a hallmark of apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, chalcones can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. The primary phase of the cell cycle affected is often the G2/M phase, preventing cells from entering mitosis.

Key Molecular Events:

-

Modulation of Cyclins and Cyclin-Dependent Kinases (CDKs): Chalcones have been shown to downregulate the expression of key G2/M regulatory proteins, including Cyclin B1 and CDK1 (also known as Cdc2).

-

Regulation of Cdc25C: The activity of the Cdc25C phosphatase, which activates the Cyclin B1/CDK1 complex, can also be inhibited.

Key Signaling Pathways Modulated by Chalcones

This compound and related chalcones exert their cellular effects by modulating several critical signaling pathways that are often dysregulated in cancer and inflammatory diseases.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers. Chalcones, including those from Glycyrrhiza inflata, have been shown to inhibit this pathway.[1]

Mechanism of Inhibition:

-

Inhibition of IκBα Phosphorylation and Degradation: In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate target gene expression. Chalcones can inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.

-

Inhibition of p65 Phosphorylation: Some chalcones directly inhibit the phosphorylation of the p65 subunit of NF-κB, which is essential for its transcriptional activity.[1]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that plays a pivotal role in cancer cell proliferation, survival, and metastasis. Its constitutive activation is frequently observed in a wide range of human cancers.

Mechanism of Inhibition:

-

Inhibition of STAT3 Phosphorylation: The activation of STAT3 requires phosphorylation at a specific tyrosine residue (Tyr705). Chalcones have been reported to inhibit this phosphorylation event, thereby preventing STAT3 dimerization, nuclear translocation, and DNA binding.[2][3][4][5]

Caption: Inhibition of the STAT3 signaling pathway by this compound.

Quantitative Data

While specific quantitative data for this compound is limited in the public domain, studies on structurally similar chalcones provide valuable insights into their potency. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's effectiveness.

Table 1: IC50 Values of Representative Chalcones in Various Cancer Cell Lines

| Chalcone Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Licochalcone A | Oral Squamous Carcinoma (HN22) | ~20 | [6] |

| Licochalcone A | Oral Squamous Carcinoma (HSC4) | ~30 | [6] |

| Panduretin A | Breast Cancer (MCF-7) | 15 (24h), 11.5 (48h) | [7] |

| Panduretin A | Breast Cancer (T47D) | 17.5 (24h), 14.5 (48h) | [7] |

| 2'-Hydroxychalcone Derivative (1C) | Ovarian Cancer (A2780) | 6.59 | [8] |

| 2'-Hydroxychalcone Derivative (1C) | Ovarian Cancer (A2780cis) | 6.98 | [8] |

| Licochalcone H | Skin Cancer (A375) | ~20 (48h) | [9] |

| Licochalcone H | Skin Cancer (A431) | ~25 (48h) | [9] |

Note: This table presents data for chalcones structurally related to this compound to provide a general understanding of their potency. The IC50 values can vary depending on the specific cell line and experimental conditions.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of chalcones. These should be optimized for specific cell lines and experimental questions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

Caption: General workflow for an MTT cell viability assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting

This technique is used to detect and quantify specific proteins in a cell lysate.

Workflow:

Caption: General workflow for Western blot analysis.

Methodology:

-

Sample Preparation: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Gel Electrophoresis: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to reduce non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Caspase-3, p-STAT3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][11][12][13]

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Caption: General workflow for apoptosis analysis by flow cytometry.

Methodology:

-

Cell Preparation: Treat cells with this compound, then harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[14][15][16]

Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)

This technique determines the distribution of cells in the different phases of the cell cycle.

Workflow:

Caption: General workflow for cell cycle analysis by flow cytometry.

Methodology:

-

Cell Preparation: After treatment with this compound, harvest the cells.

-

Fixation: Fix the cells in ice-cold 70% ethanol.

-

Washing: Wash the fixed cells with PBS.

-

RNA Digestion: Treat the cells with RNase A to ensure that only DNA is stained.

-

DNA Staining: Stain the cellular DNA with propidium iodide.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17][18]

Conclusion

While specific research on this compound is still emerging, the broader family of chalcones, particularly those isolated from Glycyrrhiza inflata, demonstrates significant potential as anticancer agents. Their ability to induce apoptosis, trigger cell cycle arrest, and inhibit key pro-survival signaling pathways like NF-κB and STAT3 underscores their therapeutic promise. This technical guide provides a foundational understanding of the mechanisms of action of chalcones, offering a framework for future investigations into the specific molecular activities of this compound. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential in preclinical and clinical settings.

References

- 1. Glycyrrhiza inflata-derived chalcones, Licochalcone A, Licochalcone B and Licochalcone D, inhibit phosphorylation of NF-kappaB p65 in LPS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Licochalcone A Exerts Anti-Cancer Activity by Inhibiting STAT3 in SKOV3 Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Licochalcone A, a natural chalconoid isolated from Glycyrrhiza inflata root, induces apoptosis via Sp1 and Sp1 regulatory proteins in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Licochalcone H Induces Cell Cycle Arrest and Apoptosis in Human Skin Cancer Cells by Modulating JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 11. docs.abcam.com [docs.abcam.com]

- 12. cdn.origene.com [cdn.origene.com]

- 13. origene.com [origene.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. cancer.wisc.edu [cancer.wisc.edu]

Xinjiachalcone A: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xinjiachalcone A is a natural chalcone isolated from the roots of Glycyrrhiza inflata, a plant species commonly known as Xinjiang licorice. Chalcones, a class of open-chain flavonoids, are recognized for their diverse pharmacological properties. While the broader family of chalcones has been extensively studied for anticancer, anti-inflammatory, and antioxidant effects, this technical guide focuses on the currently documented biological activity specific to this compound. Based on available scientific literature, the primary and most well-characterized biological activity of this compound is its potent antibacterial action, particularly against Helicobacter pylori.

This document provides a detailed overview of the antibacterial properties of this compound, including quantitative data, experimental methodologies, and a visual representation of the experimental workflow. It is important to note that, to date, there is a lack of specific peer-reviewed data on the anticancer and anti-inflammatory activities of this compound itself, although other chalcones from Glycyrrhiza inflata have demonstrated such properties.

Antibacterial Activity of this compound

This compound has demonstrated significant antibacterial efficacy against Helicobacter pylori, a bacterium implicated in various gastric pathologies, including gastritis, peptic ulcers, and gastric cancer.

Data Presentation: In Vitro Antibacterial Activity

The following table summarizes the quantitative data regarding the antibacterial activity of this compound against various strains of Helicobacter pylori.

| Strain of H. pylori | Type | Minimum Inhibitory Concentration (MIC) (µM) |

| 17 commercially available and clinically isolated strains | Bacterial | 12.5 - 50[1] |

This data indicates that this compound is effective at inhibiting the growth of a wide range of H. pylori strains at micromolar concentrations.

Experimental Protocols

The following section details the methodologies employed to determine the antibacterial activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against H. pylori is determined using a broth microdilution method.

-

Bacterial Culture: H. pylori strains are cultured on appropriate agar plates (e.g., Columbia agar with 5% sheep blood) under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours.

-

Inoculum Preparation: Bacterial colonies are harvested and suspended in a suitable broth (e.g., Brucella broth supplemented with fetal bovine serum) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: this compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted this compound. The plate is then incubated under microaerophilic conditions at 37°C for 72 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of H. pylori.

Bactericidal Activity Assay

To determine if this compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth), a time-kill assay is performed.

-

Exposure: H. pylori at a defined concentration (e.g., 10⁶ CFU/mL) is exposed to this compound at a concentration corresponding to its MIC or multiples of the MIC.

-

Time-Point Sampling: Aliquots of the bacterial suspension are removed at various time points (e.g., 0, 2, 4, 8, and 24 hours) during incubation.

-

Viable Cell Count: The collected aliquots are serially diluted and plated on appropriate agar plates. After incubation, the number of viable colonies is counted.

-

Data Analysis: A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL at a specific time point.

Mandatory Visualizations

Experimental Workflow for Antibacterial Activity Assessment

Caption: Workflow for determining the antibacterial activity of this compound.

Unexplored Biological Activities: Anticancer and Anti-inflammatory Potential

While the antibacterial properties of this compound are documented, its potential as an anticancer or anti-inflammatory agent remains largely unexplored in published literature. Many chalcones, including others isolated from Glycyrrhiza inflata, have demonstrated significant activity in these areas. For instance, Licochalcone A, a well-studied chalcone from the same plant, exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway. However, similar studies specifically investigating this compound are not yet available.

Signaling Pathways Targeted by Other Chalcones

To provide context for potential future research on this compound, the following diagram illustrates a simplified signaling pathway commonly modulated by other anti-inflammatory chalcones.

Caption: Generalized NF-κB signaling pathway inhibited by some chalcones.

Future research is warranted to determine if this compound exerts similar effects on these or other signaling pathways implicated in inflammation and cancer.

Conclusion

This compound, a natural product from Glycyrrhiza inflata, is a potent antibacterial agent against Helicobacter pylori. The available data, supported by established experimental protocols, highlights its potential for development as a therapeutic agent for H. pylori-associated conditions. However, a significant knowledge gap exists regarding its anticancer and anti-inflammatory activities. Further investigation into these areas is crucial to fully elucidate the therapeutic potential of this promising natural compound.

References

The Structural Intricacies of a Potent Molecule: An In-depth Technical Guide to the Structure-Activity Relationship of Xinjiachalcone A

For Researchers, Scientists, and Drug Development Professionals

Xinjiachalcone A, a prenylated chalcone, has emerged as a molecule of significant interest in the scientific community due to its diverse biological activities. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, drawing upon available data for it and structurally related chalcones to elucidate the key molecular features governing its therapeutic potential. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the chalcone scaffold.

Core Structure and Key Pharmacophoric Features

This compound, with the IUPAC name (E)-1-(4-hydroxyphenyl)-3-[2-methoxy-4-(3-methylbut-2-enoxy)phenyl]prop-2-en-1-one, possesses a characteristic chalcone backbone. The fundamental structure consists of two aromatic rings (Ring A and Ring B) connected by a three-carbon α,β-unsaturated carbonyl system.

The biological activity of chalcones is intricately linked to the nature and position of substituents on both aromatic rings. For this compound, the key substituents are:

-

Ring A: A 4-hydroxyl group.

-

Ring B: A 2-methoxy group and a 4-(3-methylbut-2-enoxy) group, commonly referred to as a prenyl or isoprenyl group.

The α,β-unsaturated ketone moiety is a critical feature, acting as a Michael acceptor, which can covalently interact with nucleophilic residues (such as cysteine) in target proteins.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study involving a large library of this compound derivatives is not extensively documented in a single source, a cohesive understanding can be constructed by analyzing studies on structurally similar prenylated and methoxylated chalcones. The following sections summarize the influence of various structural modifications on the biological activity, primarily focusing on anticancer and anti-inflammatory effects.

Anticancer Activity

The anticancer properties of chalcones are a major area of investigation. The structural elements of this compound play a crucial role in its cytotoxic and antiproliferative effects.

Table 1: Structure-Activity Relationship of this compound Analogs for Anticancer Activity

| Compound/Analog | Ring A Substitution | Ring B Substitution | Cell Line | IC50 (µM) | Key Observations & Inferences for this compound |

| This compound (Reference) | 4-OH | 2-OCH3, 4-O-prenyl | - | - | The combination of hydroxyl, methoxy, and prenyl groups is anticipated to contribute to potent activity. |

| Analog 1 | 4-OH | 4-O-prenyl | K562 | 2.7[1] | The prenyl group at the 4-position of Ring B is a significant contributor to cytotoxic activity.[1] |

| Analog 2 | 4-OH | 2-OH, 5'-prenyl | K562 | >10[1] | The position of the prenyl group is critical; 4-substitution appears more favorable than 5'-substitution on Ring A for this cell line. |

| Analog 3 | 4-OH | 3,4-(OCH3)2 | Various | Potent | Methoxy groups on Ring B are often associated with enhanced anticancer activity.[2] |

| Analog 4 | 4-OH | Unsubstituted | Various | Less Potent | The absence of substituents on Ring B generally leads to a decrease in activity, highlighting the importance of the methoxy and prenyl groups of this compound. |

| Analog 5 | 4-OCH3 | 2-OCH3, 4-O-prenyl | - | - | Methylation of the 4-hydroxyl group on Ring A may modulate activity and bioavailability, warranting investigation. |

Key SAR Insights for Anticancer Activity:

-

The Prenyl Group: The presence of a prenyl group, particularly at the 4-position of Ring B, is strongly correlated with enhanced cytotoxic activity.[1] This lipophilic moiety may improve membrane permeability and interaction with hydrophobic pockets of target proteins.

-

Hydroxyl and Methoxy Groups: Hydroxyl and methoxy substitutions on the aromatic rings are crucial for activity.[2] The 4'-hydroxyl group on Ring A can act as a hydrogen bond donor, potentially interacting with target enzymes or receptors. The 2-methoxy group on Ring B of this compound likely influences the conformation of the molecule and its electronic properties.

-

The α,β-Unsaturated Carbonyl System: This Michael acceptor is a key feature for covalent modification of target proteins, a mechanism implicated in the anticancer activity of many chalcones.

Anti-inflammatory Activity

Chalcones are well-documented inhibitors of inflammatory pathways. The structural features of this compound are consistent with those observed in other anti-inflammatory chalcones.

Table 2: Structure-Activity Relationship of this compound Analogs for Anti-inflammatory Activity

| Compound/Analog | Ring A Substitution | Ring B Substitution | Assay | Inhibition | Key Observations & Inferences for this compound |

| This compound (Reference) | 4-OH | 2-OCH3, 4-O-prenyl | - | - | The combination of hydroxyl, methoxy, and prenyl groups suggests potent anti-inflammatory potential. |

| Analog 6 | 2',5'-OH | 4-Cl | NO production | Potent | Dihydroxylation on Ring A can confer strong anti-inflammatory effects. |

| Analog 7 | 2'-OH | Unsubstituted | β-glucuronidase release | IC50 = 1.6 µM[3] | A hydroxyl group on Ring A is a recurring feature in active anti-inflammatory chalcones.[3] |

| Analog 8 | 4-OH | 3,4-(OCH3)2 | TNF-α & IL-6 release | Potent[4] | Methoxy groups on Ring B contribute significantly to anti-inflammatory activity.[4] |

| Analog 9 | 4-OH | 4-O-prenyl | - | - | The prenyl group is also known to contribute to anti-inflammatory effects, likely through modulation of signaling pathways. |

Key SAR Insights for Anti-inflammatory Activity:

-

Hydroxylation Pattern: The presence and position of hydroxyl groups are critical. A 2'-hydroxyl or 2',5'-dihydroxy pattern on Ring A often leads to potent inhibition of inflammatory mediators.[3] The 4-hydroxyl group of this compound is also a favorable feature.

-

Methoxy Groups: Methoxy substitutions on Ring B are consistently associated with significant anti-inflammatory activity, often through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[4]

-

Prenylation: The prenyl group can enhance anti-inflammatory activity, possibly by increasing the lipophilicity and cellular uptake of the compound, and by interacting with key signaling proteins.

Signaling Pathways and Molecular Mechanisms

The biological effects of this compound and its analogs are mediated through the modulation of various cellular signaling pathways.

Anticancer Mechanisms

Several signaling pathways are implicated in the anticancer effects of chalcones.

References

- 1. Synthesis and anti-cancer activity evaluation of novel prenylated and geranylated chalcone natural products and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Xinjiachalcone A: A Technical Guide for Researchers

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the anticipated pharmacokinetic profile of Xinjiachalcone A. Due to a lack of direct studies on this compound, this guide leverages data from structurally similar chalcones, particularly Licochalcone A, and outlines standard experimental protocols for its full pharmacokinetic characterization.

Predicted Pharmacokinetic Profile of this compound

This compound, a prenylated chalcone isolated from Glycyrrhiza inflata, belongs to a class of compounds known for their diverse biological activities. However, chalcones as a group often present significant pharmacokinetic challenges, including low oral bioavailability, rapid metabolism, and extensive excretion. The presence of a prenyl group in this compound is likely to influence its lipophilicity and subsequent pharmacokinetic behavior.

Absorption

Based on the general properties of chalcones, this compound is predicted to have low to moderate oral bioavailability. The absorption is likely to be influenced by its poor aqueous solubility and potential for being a substrate of intestinal efflux transporters.

Distribution

The lipophilic nature conferred by the prenyl group suggests that this compound may have a moderate to high volume of distribution, indicating that it could distribute into tissues. However, it is also likely to exhibit a high degree of plasma protein binding, which would limit the concentration of the free, active compound.

Metabolism

The metabolism of this compound is anticipated to be extensive, occurring primarily in the liver. Drawing parallels with the structurally related Licochalcone A, the metabolic pathways are predicted to involve both Phase I and Phase II reactions.

-

Phase I Metabolism: This is expected to be mediated by cytochrome P450 (CYP) enzymes, leading to the formation of more polar metabolites. Key predicted reactions include:

-

Hydroxylation of the aromatic rings.

-

Epoxidation of the prenyl group, potentially followed by hydrolysis to a diol.

-

O-demethylation of the methoxy group.

-

-

Phase II Metabolism: Following Phase I reactions, or directly on the parent compound, Phase II conjugation is expected. This would involve the addition of endogenous molecules to further increase water solubility and facilitate excretion. Predicted conjugation reactions include:

-

Glucuronidation of hydroxyl groups.

-

Sulfation of hydroxyl groups.

-

Glutathione conjugation.

-

Furthermore, based on studies of Licochalcone A, this compound has the potential to inhibit various CYP enzymes, which could lead to drug-drug interactions if co-administered with other therapeutic agents.[1]

Excretion

The metabolites of this compound, being more water-soluble than the parent compound, are expected to be excreted from the body through both renal (urine) and biliary (feces) routes.

Quantitative Pharmacokinetic Parameters (Illustrative)

The following table presents a hypothetical summary of the key pharmacokinetic parameters for this compound, based on typical values observed for other poorly bioavailable chalcones. This data is for illustrative purposes only and must be determined experimentally.

| Parameter | Symbol | Illustrative Value | Unit | Description |

| Absorption | ||||

| Bioavailability | F | < 10 | % | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| Maximum Plasma Concentration | Cmax | 0.1 - 1 | µg/mL | The highest concentration of the drug observed in the plasma. |

| Time to Maximum Concentration | Tmax | 1 - 4 | hours | The time at which Cmax is reached. |

| Distribution | ||||

| Volume of Distribution | Vd | > 1 | L/kg | A theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma. |

| Plasma Protein Binding | PPB | > 90 | % | The degree to which a drug attaches to proteins within the blood. |

| Elimination | ||||

| Elimination Half-life | t1/2 | 2 - 8 | hours | The time required for the concentration of the drug in the plasma to decrease by half. |

| Clearance | CL | > 10 | mL/min/kg | The volume of plasma cleared of the drug per unit time. |

| Area Under the Curve | AUC | Low | µg*h/mL | The total exposure to a drug that the body receives. |

Detailed Experimental Protocols

To definitively characterize the pharmacokinetics of this compound, a series of in vitro and in vivo experiments are required. The following are detailed methodologies for key assays.

Caco-2 Permeability Assay for Intestinal Absorption

This assay utilizes the Caco-2 human colon adenocarcinoma cell line, which differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[2]

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of tight junctions.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).

-

Transport Experiment (Apical to Basolateral):

-

The culture medium in the apical (AP) and basolateral (BL) chambers is replaced with transport buffer.

-

A solution of this compound at a known concentration is added to the AP chamber.

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the BL chamber.

-

The concentration of this compound in the BL samples is quantified by LC-MS/MS.

-

-

Transport Experiment (Basolateral to Apical): The experiment is repeated in the reverse direction (BL to AP) to assess the potential for active efflux.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of drug transport, A is the surface area of the insert, and C0 is the initial drug concentration in the donor chamber.

-

Metabolic Stability Assay in Liver Microsomes

This in vitro assay provides an indication of the rate of Phase I metabolism of a compound.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing liver microsomes (human or animal), a buffer solution (e.g., potassium phosphate buffer), and this compound.

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

-

Time-Course Incubation: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of this compound.

-

Data Analysis: The percentage of this compound remaining at each time point is plotted against time. The in vitro half-life (t1/2) and intrinsic clearance (CLint) are then calculated.

Bioanalytical Method for Quantification in Plasma

A robust and validated analytical method is crucial for accurate pharmacokinetic studies. A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is recommended for its sensitivity and selectivity.

Methodology:

-

Sample Preparation:

-

Plasma samples are thawed and an internal standard (a structurally similar compound not present in the sample) is added.

-

Proteins are precipitated by adding a cold organic solvent (e.g., acetonitrile or methanol).

-

The samples are vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is transferred to a clean tube and either injected directly or evaporated to dryness and reconstituted in the mobile phase.

-

-

Chromatographic Separation:

-

An aliquot of the prepared sample is injected onto a reverse-phase C18 HPLC column.

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is used to separate this compound from endogenous plasma components.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the transition of the precursor ion (the molecular weight of this compound) to a specific product ion.

-

-

Method Validation: The method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.

Visualizations

Predicted Metabolic Pathway of this compound

References

Xinjiachalcone A: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xinjiachalcone A, a prenylated chalcone isolated from the roots of Glycyrrhiza inflata (Xinjiang licorice), has emerged as a compound of significant interest in the scientific community.[1] As a member of the chalcone family, which are precursors to flavonoids, this compound possesses a characteristic α,β-unsaturated carbonyl system that contributes to its diverse biological activities. This technical guide provides a comprehensive review of the current literature on this compound, focusing on its biological effects, mechanisms of action, and relevant experimental protocols.

Chemical Profile

-

IUPAC Name: (2E)-1-[4-hydroxy-2-methoxy-5-(3-methylbut-2-en-1-yl)phenyl]-3-phenylprop-2-en-1-one

-

Molecular Formula: C₂₁H₂₂O₄

-

Molecular Weight: 338.40 g/mol

-

Structure: (Image of the chemical structure of this compound would be placed here in a full report)

Biological Activities

The primary biological activity of this compound reported in the literature is its potent antibacterial effect, particularly against Helicobacter pylori.

Antibacterial Activity

This compound has demonstrated significant antibacterial and bactericidal activity against a wide range of H. pylori strains, including both commercially available and clinical isolates. This activity is crucial as H. pylori infection is a primary cause of gastritis, peptic ulcers, and is a risk factor for gastric cancer.

Table 1: Antibacterial Activity of this compound against Helicobacter pylori

| Parameter | Value | Strains Tested |

| Minimum Inhibitory Concentration (MIC) | 12.5 - 50 µM | Seventeen H. pylori strains[1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature regarding this compound.

Minimum Inhibitory Concentration (MIC) Assay for Helicobacter pylori

The MIC of this compound against H. pylori is determined using a broth microdilution method.

Protocol:

-

Bacterial Culture: H. pylori strains are grown on appropriate agar plates, such as Columbia agar with 5% sheep blood, under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours.

-

Inoculum Preparation: Bacterial colonies are harvested and suspended in a suitable broth, such as Brucella broth supplemented with 10% fetal bovine serum, to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial two-fold dilutions are then prepared in the broth medium in a 96-well microtiter plate.

-

Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted this compound. The plate is then incubated under microaerophilic conditions at 37°C for 72 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Signaling Pathways and Mechanism of Action

While specific studies on the signaling pathways modulated by this compound are limited, the broader class of chalcones is known to influence several key cellular signaling cascades, primarily the NF-κB and MAPK pathways. These pathways are central to inflammation and cancer, suggesting potential therapeutic applications for chalcones, including this compound.

Potential Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses and cell survival. Many chalcones have been shown to inhibit this pathway.

Proposed Mechanism:

-

Inhibition of IκBα Degradation: Chalcones may prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus.

-

Inhibition of NF-κB DNA Binding: Some chalcones have been shown to directly interfere with the binding of the NF-κB p65 subunit to its DNA target sequences.

Below is a DOT script for a diagram illustrating the potential inhibitory action of this compound on the canonical NF-κB pathway.

Caption: Potential inhibition of the NF-κB pathway by this compound.

Potential Modulation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways are a group of signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Chalcones have been reported to modulate the activity of key MAPK members such as ERK, JNK, and p38.

Proposed Mechanism:

-

Modulation of Kinase Phosphorylation: Chalcones may interfere with the phosphorylation cascade of the MAPK pathway, either by inhibiting or, in some contexts, activating specific kinases, leading to downstream effects on gene expression and cellular responses.

The following DOT script visualizes a generalized MAPK signaling cascade and potential points of modulation by this compound.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Synthesis

Chalcones are typically synthesized via the Claisen-Schmidt condensation reaction. This method involves the base-catalyzed condensation of an appropriate acetophenone with a benzaldehyde derivative.

General Claisen-Schmidt Condensation Workflow

The following diagram illustrates the general workflow for the synthesis of a chalcone.

References

Xinjiachalcone A: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xinjiachalcone A, a characteristic chalcone isolated from Glycyrrhiza inflata, has emerged as a promising natural compound with a spectrum of therapeutic applications. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, with a focus on its anti-cancer, anti-bacterial, and potential anti-inflammatory properties. This document consolidates available quantitative data, details key experimental methodologies, and visualizes the underlying molecular mechanisms to support further research and drug development efforts.

Introduction

Chalcones are a class of open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system. They are precursors in the biosynthesis of a wide array of flavonoids and are known for their diverse pharmacological activities. This compound is a specific retrochalcone found in the roots of Glycyrrhiza inflata, a plant used in traditional medicine.[1] Its unique chemical structure underpins its biological activities, which are currently being explored for various therapeutic interventions.

Synthesis of this compound

This compound can be synthesized through a Claisen-Schmidt condensation reaction. This method involves the base-catalyzed reaction of an appropriate acetophenone with a benzaldehyde.

Experimental Protocol: Synthesis

The synthesis of this compound has been reported via a two-step process:

-

Alkylation: 4-hydroxy-2-methoxybenzaldehyde is alkylated with 3,3-dimethylallyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone at 80°C for 2 hours.

-

Aldol Condensation: The resulting adduct is then reacted with 4-hydroxyacetophenone in a 60% hydroalcoholic solution of potassium hydroxide (KOH) at reflux for 3 hours. An acid-base workup follows to yield this compound.[2]

Therapeutic Applications

Current research highlights three primary areas of therapeutic potential for this compound: anti-bacterial, anti-cancer, and anti-inflammatory activities.

Anti-bacterial Activity

This compound has demonstrated potent bactericidal activity against Helicobacter pylori, a bacterium linked to various gastric diseases, including gastritis, peptic ulcers, and gastric cancer.[3][4]

The minimum inhibitory concentration (MIC) of this compound has been determined against seventeen strains of H. pylori, including commercially available and clinically isolated strains.

| Parameter | Value (µM) | Strains |

| MIC Range | 12.5 - 50 | 17 H. pylori strains[3][4] |

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Helicobacter pylori.

The MIC values were likely determined using a broth microdilution method, a standard procedure for assessing the antimicrobial susceptibility of bacteria.

-

Bacterial Culture: H. pylori strains are cultured in a suitable liquid medium.

-

Serial Dilution: this compound is serially diluted in the culture medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the H. pylori strain.

-

Incubation: The plate is incubated under microaerophilic conditions at 37°C for a specified period.

-

Observation: The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

Anti-cancer Activity

In vitro studies have shown that this compound possesses anti-proliferative effects against a range of human cancer cell lines.

The half-maximal inhibitory concentration (IC50) values for this compound have been determined for several cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| U373 | Glioblastoma | >100 |

| A549 | Lung Carcinoma | >100 |

| Hs683 | Glioma | >100 |

| SKMEL-28 | Melanoma | >100 |

| PC3 | Prostate Cancer | 38 |

| LoVo | Colon Adenocarcinoma | 27 |

Table 2: In Vitro Anti-proliferative Activity of this compound.

The anti-proliferative effects of this compound were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated as the concentration of this compound that inhibits cell proliferation by 50% compared to untreated control cells.

Potential Anti-inflammatory Activity

While specific studies on the anti-inflammatory mechanisms of this compound are limited, the broader class of chalcones is known to exert anti-inflammatory effects primarily through the modulation of the NF-κB and STAT3 signaling pathways.[3][5] It is plausible that this compound shares these mechanisms of action.

Chalcones are thought to inhibit the activation of NF-κB, a key transcription factor in the inflammatory response.[5] This inhibition can lead to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3] Additionally, chalcones have been shown to interfere with the STAT3 signaling pathway by inhibiting the phosphorylation of STAT3 proteins and the activity of upstream kinases like JAK and Src.[6][7]

Future Directions

While the existing data on this compound is promising, further research is warranted to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

In-depth Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound in cancer and inflammation.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in preclinical animal models of cancer, bacterial infections, and inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

-

Combination Therapies: Investigating the potential synergistic effects of this compound when used in combination with existing therapeutic agents.

Conclusion

This compound is a natural product with demonstrated anti-bacterial and anti-cancer activities in vitro. Its potential as an anti-inflammatory agent, inferred from the broader class of chalcones, warrants further investigation. The data and protocols summarized in this technical guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Chalcones and Gastrointestinal Cancers: Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of Xinjiachalcone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xinjiachalcone A, a retrochalcone isolated from the roots of Glycyrrhiza inflata, belongs to the flavonoid family, a class of compounds renowned for their diverse pharmacological activities. While direct and extensive research on the anti-inflammatory properties of this compound is limited, its structural similarity to other well-studied chalcones from the same plant, such as Licochalcone A, suggests a strong potential for similar mechanisms of action. This technical guide consolidates the current understanding of the anti-inflammatory effects of chalcones, drawing parallels to the expected activities of this compound. It is anticipated that this compound exerts its anti-inflammatory effects through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to a reduction in the production of pro-inflammatory mediators. This document aims to provide a foundational resource for researchers and professionals in drug development by detailing relevant experimental protocols and presenting available quantitative data from closely related compounds to guide future investigations into this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

Chalcones, characterized by an open-chain flavonoid structure, have emerged as a promising class of compounds with potent anti-inflammatory properties. This compound, with the chemical name (E)-1-(4-hydroxyphenyl)-3-(2-methoxy-4-((3-methylbut-2-en-1-yl)oxy)phenyl)prop-2-en-1-one, is a constituent of Glycyrrhiza inflata. Although its primary researched application to date has been its antibacterial activity against Helicobacter pylori, its chalcone backbone strongly suggests anti-inflammatory potential. This guide will explore these prospective properties based on the established knowledge of related chalcones.

Putative Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of chalcones are predominantly attributed to their ability to interfere with intracellular signaling cascades that regulate the expression of pro-inflammatory genes. The two primary pathways implicated are the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of a vast array of pro-inflammatory cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

Chalcones, and likely this compound, are thought to inhibit this pathway at several key junctures. Evidence from studies on related chalcones suggests that they can prevent the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the active p65 subunit of NF-κB.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical regulator of inflammation, comprising a cascade of protein kinases that includes p38, JNK, and ERK. These kinases are activated by various extracellular stimuli and, in turn, phosphorylate and activate transcription factors such as AP-1, which also drives the expression of pro-inflammatory genes.